N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide
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Overview
Description
N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a dimethylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide typically involves the following steps:
Acetylation: The starting material, 2-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(2-acetylamino)phenyl.
Amidation: The acetylated product is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: As an HDAC inhibitor, it is studied for its potential in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells.
Biology: Used in studies to understand the role of histone acetylation in gene expression and chromatin remodeling.
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, this compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly useful in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(2-acetylamino)phenylbenzamide: Similar structure but lacks the dimethyl groups on the benzamide moiety.
N-(2-amino)phenyl-2,5-dimethylbenzamide: Similar structure but lacks the acetyl group on the amino moiety.
Uniqueness
N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide is unique due to the presence of both acetylamino and dimethylbenzamide groups, which contribute to its specific HDAC inhibitory activity and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-acetamidophenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-9-12(2)14(10-11)17(21)19-16-7-5-4-6-15(16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTYINPKJJEHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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